![molecular formula C20H23N3O6S2 B2430991 methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886959-37-1](/img/structure/B2430991.png)
methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O6S2 and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Heterocyclic Compound Development
Novel Synthesis Methods : A new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids highlights innovative pathways in synthetic chemistry. These compounds serve as precursors to a range of heterocyclic compounds with significant biological activities (Santilli, Kim, & Wanser, 1971).
Phosphine-Catalyzed Annulation : The application of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation process with N-tosylimines underlines the compound's versatility in synthesizing tetrahydropyridines. This process showcases the compound's role in developing highly functionalized molecules with potential for further biological applications (Zhu, Lan, & Kwon, 2003).
Biological Activity and Material Applications
Antimicrobial Activities : Research on heterocycles based on pyrazole derivatives indicates the potential for developing new antimicrobial agents. This suggests a path for utilizing similar structures in creating compounds with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Brain-Specific Delivery Systems : Investigations into radioiodinated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals demonstrate the compound's potential in medical imaging and diagnostics. This opens avenues for designing targeted delivery systems for therapeutics and diagnostics (Tedjamulia, Srivastava, & Knapp, 1985).
Antimicrobial Surface Coatings : The development of antimicrobial additives for surface coatings and printing ink highlights the practical applications of heterocyclic compounds in enhancing material properties. This indicates potential uses in creating surfaces resistant to microbial growth, with implications for healthcare and industrial applications (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Eigenschaften
IUPAC Name |
methyl 2-[3-(benzenesulfonyl)propanoylamino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-21-18(25)17-14-8-10-23(20(26)29-2)12-15(14)30-19(17)22-16(24)9-11-31(27,28)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBSCASIIDWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2430909.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)

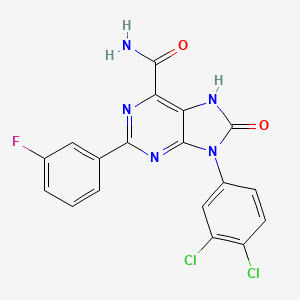
![Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2430918.png)
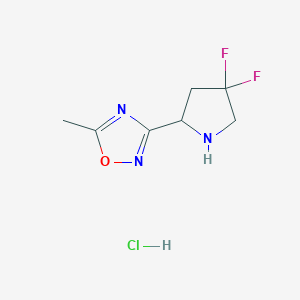
![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)
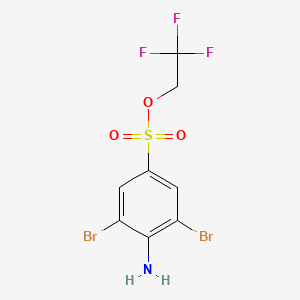
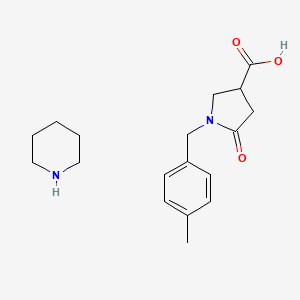
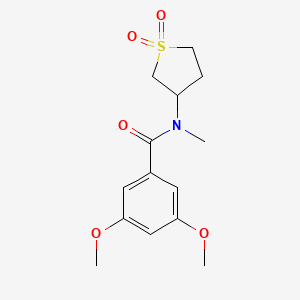
![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)
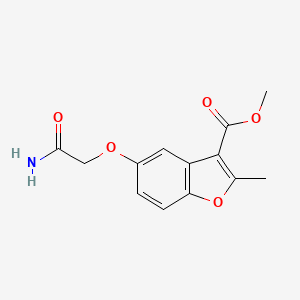
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)